molecular formula C13H11NOS B13005497 (6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone

(6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B13005497
M. Wt: 229.30 g/mol
InChI Key: LBUBAWCAIZYCDT-UHFFFAOYSA-N
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Description

(6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone is an organic compound that features a pyridine ring substituted with a mercapto group at the 6th position and a methyl group at the 4th position Additionally, it has a phenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and ammonia.

    Introduction of Substituents: The mercapto group can be introduced via nucleophilic substitution reactions, while the methyl group can be added through alkylation reactions.

    Attachment of the Phenylmethanone Moiety: This step often involves Friedel-Crafts acylation, where a phenyl group is attached to the methanone moiety using reagents like acetyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyridine ring can interact with nucleic acids or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloronicotinoyl chloride): Similar pyridine structure but with a chloro group instead of a mercapto group.

    (6-Mercaptonicotinic acid): Contains a mercapto group but lacks the phenylmethanone moiety.

    (4-Methylpyridine): Shares the methyl group on the pyridine ring but lacks other substituents.

Uniqueness

(6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of both a mercapto group and a phenylmethanone moiety allows for diverse chemical reactivity and interactions with biological targets.

Properties

Molecular Formula

C13H11NOS

Molecular Weight

229.30 g/mol

IUPAC Name

(4-methyl-6-sulfanylidene-1H-pyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C13H11NOS/c1-9-7-12(16)14-8-11(9)13(15)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,16)

InChI Key

LBUBAWCAIZYCDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)NC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

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